1-propyl-1H-pyrrole-2-carbaldehyde
Overview
Description
1-Propyl-1H-pyrrole-2-carbaldehyde is a compound that falls within the class of organic chemicals known as pyrrole derivatives. Pyrrole is a five-membered heterocyclic compound with a nitrogen atom. The 2-carbaldehyde group indicates the presence of a formyl group (aldehyde) at the second position of the pyrrole ring, and the propyl substituent is attached to the nitrogen atom of the pyrrole ring.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a TiCl4/t-BuNH2-promoted hydroamination/annulation of delta-keto-acetylenes has been described for the synthesis of pyrrolo[1,2-a]indole-2-carbaldehydes, which are structurally related to 1-propyl-1H-pyrrole-2-carbaldehyde . Additionally, a straightforward synthesis of 1-vinylpyrrole-benzimidazole ensembles from 1-vinyl-1H-pyrrole-2-carbaldehydes has been reported, showcasing the versatility of pyrrole-2-carbaldehyde derivatives in forming complex heterocyclic structures . Moreover, the selective thiylated derivatives of 1-vinylpyrrole-2-carbaldehydes have been synthesized, demonstrating the reactivity of the aldehyde group in such compounds .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a heterocyclic pyrrole ring. The electronic properties of the ring can be influenced by substituents, such as the aldehyde group, which can participate in various chemical reactions due to its electrophilic nature. The vinyl group in related compounds has been shown to be a site for further functionalization, as seen in the synthesis of fluorescent benzimidazoles .
Chemical Reactions Analysis
Pyrrole-2-carbaldehyde derivatives are versatile intermediates in organic synthesis. They can undergo oxidative annulation and direct Csp3-H to C=O oxidation to form pyrrole-2-carbaldehyde skeletons . Additionally, they can participate in a one-pot pyrrole synthesis via a coupling-isomerization-Stetter-Paal-Knorr sequence, demonstrating their reactivity in multicomponent reactions . The aldehyde group can also react with amines to form Schiff bases, which are important intermediates in the synthesis of various heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-propyl-1H-pyrrole-2-carbaldehyde would be influenced by the functional groups present on the pyrrole ring. The aldehyde group is known for its reactivity towards nucleophiles, and the propyl group would contribute to the compound's hydrophobic character. The synthesis of related compounds with good aqueous solubility, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, indicates the potential for modifying the solubility properties of pyrrole derivatives through structural modifications .
Scientific Research Applications
Magnetic and Molecular Properties
- Supramolecular Magnetic Behavior : 1-Methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, was used in the synthesis of a {Mn(III)25} barrel-like cluster. This cluster, linked via sodium cations, demonstrates single-molecule magnetic behavior, indicating potential applications in molecular magnetism and nanotechnology (Giannopoulos et al., 2014).
Chemical Structure and Interaction Studies
Intramolecular Hydrogen Bonding : Studies on configurational isomers of 1-vinylpyrrole-2-carbaldehyde oxime reveal significant intramolecular hydrogen bonding. These findings have implications for understanding molecular conformation and stability, which are crucial in drug design and material science (Afonin et al., 2009).
Intermolecular Interactions in Crystals : Research on pyrrole-2-carbaldehyde isonicotinoylhydrazone crystals, a compound related to 1-propyl-1H-pyrrole-2-carbaldehyde, highlights the role of intermolecular hydrogen bonds in forming crystal structures. This is significant for the development of new crystalline materials with specific properties (Safoklov et al., 2002).
Synthetic Applications
Synthesis of Anticancer Intermediates : 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a derivative, has been synthesized as an important intermediate for small molecule anticancer drugs. This underscores its role in medicinal chemistry and drug synthesis (Wang et al., 2017).
Facilitation of New Synthetic Pathways : The synthesis of 3-fluoropyrroles from related compounds demonstrates new methodologies in the field of organic synthesis, potentially leading to the development of novel compounds with diverse applications (Surmont et al., 2009).
Generation of Functional Pyrroles : Pyrrole-2-carbaldehydes, structurally similar to the compound , are increasingly used in the synthesis of pharmaceuticals, natural compound analogues, and other biologically important molecules. Their transformation into other compounds highlights their versatility in synthetic chemistry (Mikhaleva et al., 2009).
Novel Organic Synthesis Methods : Studies on the synthesis of pyrrole-2-carbaldehyde derivatives through oxidative annulation and Csp3-H to C═O oxidation reveal new methods in organic synthesis. This could lead to the creation of diverse organic compounds for various applications (Wu et al., 2018).
properties
IUPAC Name |
1-propylpyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-5-9-6-3-4-8(9)7-10/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVXXKFZMHRLLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629576 | |
Record name | 1-Propyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-propyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
89686-22-6 | |
Record name | 1-Propyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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